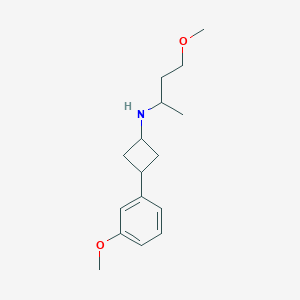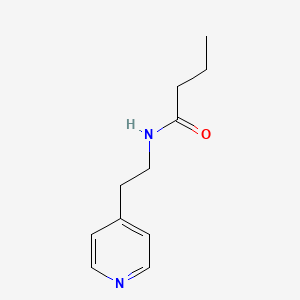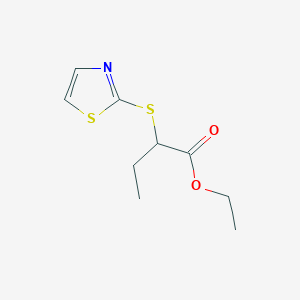![molecular formula C14H13N3O B7595119 6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)
6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as HMP and is synthesized through a specific method that involves the reaction of different chemicals. HMP has been found to possess unique biochemical and physiological effects that make it suitable for use in various scientific studies.
作用機序
The mechanism of action of HMP involves the inhibition of specific enzymes and proteins in the body. HMP has been found to inhibit the activity of specific enzymes and proteins that are involved in cancer cell proliferation, inflammation, and viral infections. This inhibition leads to the suppression of cancer cell growth, reduction of inflammation, and prevention of viral infections.
Biochemical and Physiological Effects
HMP has been found to have unique biochemical and physiological effects that make it suitable for use in various scientific studies. HMP has been found to possess anti-cancer properties, anti-inflammatory properties, and anti-viral properties. HMP has also been found to have antioxidant properties, making it suitable for use in studies related to oxidative stress.
実験室実験の利点と制限
One of the significant advantages of using HMP in lab experiments is its ability to inhibit specific enzymes and proteins, making it suitable for use in various studies related to cancer, inflammation, and viral infections. HMP is also easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using HMP in lab experiments is its potential toxicity. HMP has been found to be toxic in high doses, making it unsuitable for use in certain studies.
将来の方向性
There are several future directions for the use of HMP in scientific research. One of the future directions is the development of HMP-based drugs for the treatment of cancer, inflammation, and viral infections. Another future direction is the investigation of the potential use of HMP in the prevention of oxidative stress-related diseases. Further studies are also needed to investigate the potential toxicity of HMP and its effects on human health.
Conclusion
In conclusion, HMP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMP is synthesized through a specific method and has been found to possess unique biochemical and physiological effects that make it suitable for use in various scientific studies. HMP has potential applications in the field of medicinal chemistry, and its mechanism of action involves the inhibition of specific enzymes and proteins in the body. HMP has advantages and limitations for use in lab experiments, and there are several future directions for the use of HMP in scientific research.
合成法
The synthesis of HMP involves the reaction of 3-(Hydroxymethyl)phenylboronic acid with 2-bromopyridine-5-carbonitrile in the presence of a palladium catalyst. The reaction is carried out in a specific solvent at a specific temperature and pressure. The product obtained is then purified using various techniques to obtain pure HMP. This synthesis method has been found to be efficient and yields high-quality HMP suitable for scientific research.
科学的研究の応用
HMP has been found to have potential applications in various fields of scientific research. One of the significant applications of HMP is in the field of medicinal chemistry. HMP has been found to possess anti-cancer properties, making it suitable for use in cancer treatment studies. HMP has also been found to have anti-inflammatory properties, making it suitable for use in studies related to inflammation. HMP has also been found to possess anti-viral properties, making it suitable for use in studies related to viral infections.
特性
IUPAC Name |
6-[[3-(hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-8-13-5-2-6-14(17-13)16-9-11-3-1-4-12(7-11)10-18/h1-7,18H,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEKQQAZJXKDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CNC2=CC=CC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)
![5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595038.png)

![3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)
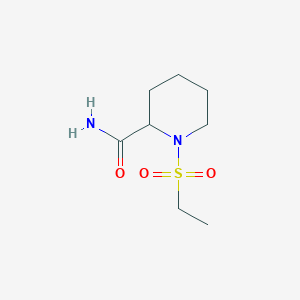
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
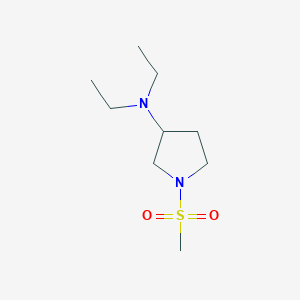
![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)
